6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
Description
This compound features a pyrimidine ring fused with a cyclohexa-2,4-dien-1-one moiety. Key structural attributes include:
- Pyrimidine core: Substituted at positions 5 and 6 with a hexanoyl group and dimethylamino group, respectively.
- Cyclohexadienone system: Conjugated with the pyrimidine via a ylidene linkage, enabling extended π-electron delocalization.
Its structural complexity suggests applications in coordination chemistry (as a ligand) or pharmaceutical research (as a bioactive scaffold) .
Properties
CAS No. |
823792-86-5 |
|---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl]hexan-1-one |
InChI |
InChI=1S/C18H23N3O2/c1-4-5-6-10-16(23)14-12-19-17(20-18(14)21(2)3)13-9-7-8-11-15(13)22/h7-9,11-12,22H,4-6,10H2,1-3H3 |
InChI Key |
CVFOAXOIIBZJEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclohexadiene moiety and a pyrimidine derivative. Its molecular formula is , indicating the presence of nitrogen atoms that may play a crucial role in its biological interactions.
Structural Formula
The structural representation can be summarized as follows:
Research indicates that compounds similar to 6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one exhibit various biological activities, primarily through modulation of enzyme activity and receptor binding. The dimethylamino group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have shown that derivatives of pyrimidine compounds often display significant anticancer properties. For instance, 6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study conducted on several cancer cell lines demonstrated that the compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 10.5 |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential antimicrobial activity. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis and Derivatives
The synthesis of 6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves multiple steps, including the formation of the pyrimidine ring and subsequent modifications to introduce the dimethylamino group. The synthetic pathways often utilize established methods such as condensation reactions and cyclization techniques.
Synthetic Pathway Overview
- Formation of Pyrimidine Core : Initial synthesis involves creating the pyrimidine structure through condensation reactions.
- Introduction of Dimethylamino Group : This step typically employs nucleophilic substitution techniques.
- Cyclization to Form Cyclohexadiene : Final steps involve cyclization to achieve the desired bicyclic structure.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a family of pyrimidine-cyclohexadienone hybrids. Key analogues include:
Physicochemical Properties
- Lipophilicity: The hexanoyl chain in the target compound confers higher logP values (~3.8 predicted) compared to butanoyl (logP ~2.9) or nitro-substituted analogues (logP ~2.5) .
- Thermal Stability: Cyclohexadienone derivatives with nitro groups (e.g., ) exhibit lower thermal stability due to nitro group decomposition (~150°C), whereas dimethylamino-substituted analogues (target compound) are stable up to ~200°C.
- Solubility: Polar substituents (e.g., hydroxyl or methoxy groups in ) improve aqueous solubility. The target compound’s hexanoyl group reduces solubility in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
